molecular formula C18H17Cl2N3O3 B1675145 Lorzafone CAS No. 59179-95-2

Lorzafone

Cat. No.: B1675145
CAS No.: 59179-95-2
M. Wt: 394.2 g/mol
InChI Key: RCPMGOCZIHMTRD-UHFFFAOYSA-N
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Description

Lorzafone is a synthetic compound primarily used in the detection and analysis of pharmacologically active benzodiazepines. It is known for its potent properties and is utilized in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Lorzafone can be synthesized through a series of chemical reactions involving the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-chlorobenzoyl chloride with 4-chloroaniline to form an intermediate compound.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with glycine to produce this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves:

    Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to facilitate the reactions.

    Purification Steps: Utilizing techniques such as recrystallization and chromatography to purify the compound.

Chemical Reactions Analysis

Types of Reactions: Lorzafone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions involve replacing one functional group with another.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products:

Scientific Research Applications

Lorzafone is extensively used in scientific research, including:

    Chemistry: As a reagent in the synthesis of other compounds.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: For the detection and analysis of benzodiazepines in biological samples.

    Industry: In the development of pharmaceuticals and chemical sensors.

Mechanism of Action

Lorzafone exerts its effects by interacting with specific molecular targets and pathways. It inhibits the degranulation of mast cells, preventing the release of histamine and slow-reacting substances of anaphylaxis. This action helps in reducing allergic reactions and inflammation .

Comparison with Similar Compounds

    Chlorzoxazone: A centrally acting muscle relaxant used to treat muscle spasms.

    Metaxalone: Another muscle relaxant with similar properties but different mechanisms of action.

Uniqueness of Lorzafone: this compound is unique due to its potent detection capabilities and its specific interactions with benzodiazepines. Unlike other similar compounds, this compound is primarily used in analytical applications rather than therapeutic ones .

Properties

CAS No.

59179-95-2

Molecular Formula

C18H17Cl2N3O3

Molecular Weight

394.2 g/mol

IUPAC Name

2-amino-N-[2-[4-chloro-2-(2-chlorobenzoyl)-N-methylanilino]-2-oxoethyl]acetamide

InChI

InChI=1S/C18H17Cl2N3O3/c1-23(17(25)10-22-16(24)9-21)15-7-6-11(19)8-13(15)18(26)12-4-2-3-5-14(12)20/h2-8H,9-10,21H2,1H3,(H,22,24)

InChI Key

RCPMGOCZIHMTRD-UHFFFAOYSA-N

SMILES

CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2Cl)C(=O)CNC(=O)CN

Canonical SMILES

CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2Cl)C(=O)CNC(=O)CN

Appearance

Solid powder

59179-95-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-(2-chlorobenzoyl)-4-chloro-N-methyl-N'-glycylglycinanilide
2-(2-chlorobenzoyl)-4-chloro-N-methyl-N'-glycylglycinanilide monooxalate
2-CBCMGGA
2-o-chlorobenzoyl-4-chloro-N-methyl-N'-glycyl-glycinanilide
4-chloro-2-(o-chlorobenzoyl)-N-methyl-N(alpha)-glycylglycinanilide
45-0088-S
peptido-aminobenzophenone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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